molecular formula C24H36O3 B3025950 Carbolactona CAS No. 155443-55-3

Carbolactona

Cat. No.: B3025950
CAS No.: 155443-55-3
M. Wt: 372.5 g/mol
InChI Key: ICBKTZVCTSCWTL-WYCYEJLCSA-N
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Description

Carbolactone is a lactone, which is a cyclic ester It is characterized by a seven-membered ring structure This compound is derived from caproic acid and is known for its colorless liquid form that is miscible with most organic solvents and water

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbolactone is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and efficiency. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{Peracetic Acid} \rightarrow \text{Carbolactone} + \text{Acetic Acid} ]

Industrial Production Methods

In industrial settings, the production of carbolactone involves the continuous synthesis in a microreactor system to manage the exothermic nature of the reaction. This method allows for a high conversion rate of cyclohexanone to carbolactone, with yields reaching up to 82.6% .

Chemical Reactions Analysis

Types of Reactions

Carbolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water is used as the reagent, and the reaction is catalyzed by acids such as acetic acid.

    Esterification: This reaction typically requires an acid catalyst and elevated temperatures.

Major Products Formed

Mechanism of Action

The mechanism of action of carbolactone involves its polymerization to form polycaprolactone. This process is typically carried out through ring-opening polymerization, where the lactone ring is opened and polymerized to form long chains of polycaprolactone. The polymerization is catalyzed by various catalysts, including tin octoate and aluminum isopropoxide .

Comparison with Similar Compounds

Carbolactone is unique among lactones due to its seven-membered ring structure. Similar compounds include:

These compounds differ in the position of the lactone ring and the number of carbon atoms in the ring. Carbolactone’s unique structure and properties make it particularly suitable for applications in biodegradable polymers and biomedical devices .

Biological Activity

Carbolactona, a complex organic compound with the molecular formula C24H36O3, is classified as a lactone—a cyclic ester formed from the condensation of hydroxy acids. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytoprotective properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound's unique structure, featuring a long carbon chain and a lactone functional group, contributes to its biological interactions. It is soluble in organic solvents and can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound's versatility allows for various synthetic modifications, enhancing its potential applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that carbolactones derived from various natural sources are effective against a range of pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

SourcePathogenActivity Observed
Andrographis paniculataStaphylococcus aureusInhibition of growth
Xylopia frutescensEscherichia coliInhibition of growth
Garcinia mangostanaCandida albicansAntifungal activity

These findings suggest that this compound could serve as a lead compound for developing novel antimicrobial agents targeting resistant strains of bacteria and fungi .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. Research indicates that it can reduce inflammation and protect cells from oxidative stress, which is crucial in managing conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study conducted on extracts from Garcinia mangostana demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicated a potential mechanism through which this compound exerts its anti-inflammatory effects by inhibiting pathways associated with inflammation .

Cytoprotective Effects

In addition to its antimicrobial and anti-inflammatory properties, this compound has shown cytoprotective effects. It can protect cells from damage induced by oxidative stress, suggesting its potential use in therapeutic strategies for diseases characterized by oxidative damage.

Table 2: Cytoprotective Effects of this compound

Cell TypeTreatmentOutcome
Human fibroblastsThis compoundIncreased cell viability under stress
Neuronal cellsThis compoundReduced apoptosis

These results highlight the compound's potential role in protecting against cellular damage in various pathological conditions .

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may interact with proteins involved in inflammation and microbial resistance, influencing their activity and stability. Understanding these interactions is essential for elucidating the therapeutic potential of this compound.

Properties

IUPAC Name

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKTZVCTSCWTL-WYCYEJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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